molecular formula C22H35N3O2 B11804757 tert-Butyl cyclopentyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl cyclopentyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B11804757
M. Wt: 373.5 g/mol
InChI Key: CDOLGYMFRHXHKG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-Butyl cyclopentyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves several synthetic routes. One common method includes the use of tert-butyl nitrite (t-BuONO) and aniline starting material, followed by the addition of B2pin2 to the intermediately generated diazonium salt . The reaction conditions typically involve the use of a catalytic quantity of a radical initiator such as benzoyl peroxide (BPO) to aid the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining the purity and yield of the compound through controlled reaction parameters and purification techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl cyclopentyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of tert-Butyl cyclopentyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl cyclopentyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C22H35N3O2

Molecular Weight

373.5 g/mol

IUPAC Name

tert-butyl N-cyclopentyl-N-[5-(1-propylpyrrolidin-2-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C22H35N3O2/c1-5-14-24-15-8-11-19(24)17-12-13-20(23-16-17)25(18-9-6-7-10-18)21(26)27-22(2,3)4/h12-13,16,18-19H,5-11,14-15H2,1-4H3

InChI Key

CDOLGYMFRHXHKG-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC1C2=CN=C(C=C2)N(C3CCCC3)C(=O)OC(C)(C)C

Origin of Product

United States

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